Cas no 2287331-26-2 (2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid)

2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid is a specialized spirocyclic compound featuring a unique structural framework combining a spiro[2.3]hexane core with a phenylmethoxycarbonyl (Cbz) protected amine and a carboxylic acid functional group. This configuration offers distinct steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in peptide and heterocycle synthesis. The Cbz group provides selective deprotection capabilities, while the spirocyclic scaffold enhances rigidity, potentially improving binding selectivity in medicinal chemistry applications. The carboxylic acid moiety allows for further derivatization, enabling its use as a versatile intermediate in pharmaceutical and agrochemical research. Its constrained geometry may also contribute to enhanced metabolic stability in drug design.
2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid structure
2287331-26-2 structure
Product name:2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid
CAS No:2287331-26-2
MF:C16H19NO4
MW:289.32636475563
CID:5970406
PubChem ID:137942992

2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
    • 2287331-26-2
    • EN300-6747550
    • 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid
    • Inchi: 1S/C16H19NO4/c18-13(19)16(10-15(16)7-4-8-15)11-17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19)
    • InChI Key: HHQCNWFWJYHFHT-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(=O)OCC2C=CC=CC=2)CC21CCC2)=O

Computed Properties

  • Exact Mass: 289.13140809g/mol
  • Monoisotopic Mass: 289.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 75.6Ų

2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747550-0.25g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
0.25g
$840.0 2025-03-13
Enamine
EN300-6747550-10.0g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
10.0g
$3929.0 2025-03-13
Enamine
EN300-6747550-2.5g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
2.5g
$1791.0 2025-03-13
Enamine
EN300-6747550-0.05g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
0.05g
$768.0 2025-03-13
Enamine
EN300-6747550-0.5g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
0.5g
$877.0 2025-03-13
Enamine
EN300-6747550-0.1g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
0.1g
$804.0 2025-03-13
Enamine
EN300-6747550-1.0g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
1.0g
$914.0 2025-03-13
Enamine
EN300-6747550-5.0g
1-({[(benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-1-carboxylic acid
2287331-26-2 95.0%
5.0g
$2650.0 2025-03-13

Additional information on 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid

Introduction to 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid (CAS No. 2287331-26-2)

2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid, identified by its CAS number 2287331-26-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic amino acid derivative has garnered attention due to its unique structural features and potential biological activities. The compound’s molecular framework, featuring a spiro linkage between a cyclohexane ring and a phenylmethyl ester group, combined with an amine functionality, makes it a versatile scaffold for drug design and development.

The spiro[2.3]hexane core of this molecule contributes to its rigid conformation, which can be advantageous in binding to biological targets with high specificity. The presence of the phenylmethoxycarbonyl (Pmc) group further enhances its potential as a pharmacophore, providing both lipophilic and polar interactions with receptor sites. These structural attributes have positioned this compound as a candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit unique pharmacological properties. Studies have demonstrated that spirocyclic structures can improve drug bioavailability, reduce metabolic degradation, and enhance target binding affinity. The amine group in 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid is particularly noteworthy, as it can be functionalized to introduce additional pharmacological moieties, allowing for the fine-tuning of biological activity.

Current research in medicinal chemistry increasingly focuses on the development of molecules that can modulate enzyme activity and signal transduction pathways. The structural motif of 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid suggests potential applications in targeting enzymes such as kinases and proteases, which are often implicated in various diseases, including cancer and inflammatory disorders. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymatic pathways, making them promising candidates for further investigation.

The Pmc group in the molecule not only contributes to its structural complexity but also provides a site for chemical modification. This allows researchers to explore different derivatives with tailored properties, such as altered solubility, bioavailability, or metabolic stability. The ability to modify both the spirocyclic core and the amine or ester functionalities offers a rich chemical space for designing molecules with enhanced pharmacological profiles.

One of the most exciting aspects of 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid is its potential in peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks, such as susceptibility to proteolytic degradation. The spirocyclic structure can stabilize the conformation of the molecule, making it more resistant to enzymatic breakdown while maintaining interactions with biological targets similar to those of natural peptides.

Advances in computational chemistry and molecular modeling have accelerated the discovery process for compounds like 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid. By leveraging these tools, researchers can predict binding affinities, optimize molecular structures, and identify potential lead compounds more efficiently than traditional methods alone. This synergy between experimental chemistry and computational approaches has been instrumental in advancing drug discovery efforts.

The synthesis of spirocyclic compounds remains a challenging yet rewarding area of organic chemistry. The spiro linkage itself requires careful control during synthesis to ensure high yield and purity. However, recent advances in synthetic methodologies have made it increasingly feasible to access complex spirocyclic structures like that found in CAS No. 2287331-26-2. These improvements have opened new avenues for exploring the full potential of this class of compounds.

In conclusion, 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid (CAS No. 2287331-26-2) represents a promising scaffold for medicinal chemistry applications. Its unique structural features, combined with its potential for functionalization and modulation of biological pathways, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a significant role in the discovery of next-generation therapeutics.

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